molecular formula C14H18N2O2 B2437813 (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 1904632-89-8

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2437813
CAS No.: 1904632-89-8
M. Wt: 246.31
InChI Key: ZKZJMBNAUKHZMY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a butenone moiety, and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Methylpyridine Group: The methylpyridine group is introduced via an etherification reaction, where 5-methylpyridin-2-ol is reacted with a suitable halide or sulfonate ester.

    Formation of the Butenone Moiety: The butenone moiety is formed through a condensation reaction involving an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butenone moiety, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-2-one
  • 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butan-2-one
  • 1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-2-en-1-one

Uniqueness

(E)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(E)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-4-14(17)16-8-7-12(10-16)18-13-6-5-11(2)9-15-13/h3-6,9,12H,7-8,10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZJMBNAUKHZMY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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